molecular formula C18H24O3 B11841072 Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate CAS No. 1385694-49-4

Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate

Cat. No.: B11841072
CAS No.: 1385694-49-4
M. Wt: 288.4 g/mol
InChI Key: AHUASEFWMIXTKP-UHFFFAOYSA-N
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Description

Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate is a cyclohexane derivative featuring a methyl ester, a 4-oxo (ketone) group, and a 4-tert-butylphenyl substituent. Notably, ambiguously associates this compound with the CAS 619-66-9, which corresponds to 4-Carboxybenzaldehyde—a distinct molecule.

Properties

CAS No.

1385694-49-4

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

methyl 1-(4-tert-butylphenyl)-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C18H24O3/c1-17(2,3)13-5-7-14(8-6-13)18(16(20)21-4)11-9-15(19)10-12-18/h5-8H,9-12H2,1-4H3

InChI Key

AHUASEFWMIXTKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate typically involves the esterification of 1-(4-tert-butylphenyl)-4-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control of reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 1-(4-tert-butylphenyl)-4-oxocyclohexanecarboxylic acid.

    Reduction: Formation of 1-(4-tert-butylphenyl)-4-hydroxycyclohexanecarboxylate.

    Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence various biological pathways and processes, leading to its observed effects .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound belongs to a class of cyclohexanecarboxylates with aryl substituents. Key structural analogs and their properties are summarized below:

Compound Name (CAS) Substituent(s) on Phenyl Ring Ester Group Molecular Formula Molecular Weight (g/mol) Applications/Notes
Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate (CAS: Not definitively resolved) 4-tert-Butyl Methyl C₁₈H₂₄O₃* 288.38 Hypothesized use in medicinal chemistry due to tert-butyl’s metabolic stability; lacks direct evidence in provided sources .
Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate (80912-59-0) 4-Fluoro Ethyl C₁₅H₁₇FO₃ 280.29 Used in medicinal chemistry and drug development; fluorophenyl enhances electronic interactions with biological targets .
Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (1408058-16-1) 2,4-Dichloro Methyl C₁₄H₁₄Cl₂O₃ 313.17 Potential agrochemical intermediate; chlorine substituents increase electrophilicity and reactivity .
Methyl 1-(2-bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate (1385694-72-3) 2-Bromo, 5-Chloro Methyl C₁₄H₁₄BrClO₃ 368.62 Halogen-rich structure suitable for cross-coupling reactions; steric hindrance from bromine may limit biological activity .
Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate (1363165-99-4) 4-Chloro Methyl C₁₄H₁₅ClO₃ 266.72 Simpler chlorinated analog; potential precursor for materials science or pharmaceuticals .

*Deduced formula; CAS ambiguity noted.

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